![molecular formula C14H24N2O B021578 1-(3-aminophenyl)-2-[methyl(pentyl)amino]ethanol CAS No. 108621-85-8](/img/structure/B21578.png)
1-(3-aminophenyl)-2-[methyl(pentyl)amino]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-(m-Aminophenyl)-beta-methylpentylaminoethanol is an organic compound that features both amino and hydroxyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(m-Aminophenyl)-beta-methylpentylaminoethanol typically involves the following steps:
Starting Materials: The synthesis begins with m-aminophenol and beta-methylpentylamine.
Reaction Conditions: The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the desired product.
Catalysts and Reagents: Commonly used catalysts include acids or bases to facilitate the reaction. Solvents such as ethanol or methanol are often employed to dissolve the reactants and control the reaction environment.
Industrial Production Methods
In an industrial setting, the production of alpha-(m-Aminophenyl)-beta-methylpentylaminoethanol involves large-scale reactors where the reaction conditions are meticulously controlled to maximize yield and purity. The process may include steps such as:
Batch or Continuous Flow Reactors: Depending on the scale, either batch reactors or continuous flow reactors are used.
Purification: The product is purified using techniques such as distillation, crystallization, or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-(m-Aminophenyl)-beta-methylpentylaminoethanol undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso compounds, amines, ethers, and esters, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Alpha-(m-Aminophenyl)-beta-methylpentylaminoethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of alpha-(m-Aminophenyl)-beta-methylpentylaminoethanol involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxyl groups play a crucial role in binding to these targets, leading to various biochemical effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Alpha-(m-Aminophenyl)-beta-isopropylmethylaminoethanol
- Alpha-(m-Aminophenyl)-beta-ethylaminoethanol
- Alpha-(m-Aminophenyl)-beta-propylaminoethanol
Uniqueness
Alpha-(m-Aminophenyl)-beta-methylpentylaminoethanol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with biological targets, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
108621-85-8 |
|---|---|
Formule moléculaire |
C14H24N2O |
Poids moléculaire |
236.35 g/mol |
Nom IUPAC |
1-(3-aminophenyl)-2-[methyl(pentyl)amino]ethanol |
InChI |
InChI=1S/C14H24N2O/c1-3-4-5-9-16(2)11-14(17)12-7-6-8-13(15)10-12/h6-8,10,14,17H,3-5,9,11,15H2,1-2H3 |
Clé InChI |
MXUBNUMMIHAQBF-UHFFFAOYSA-N |
SMILES |
CCCCCN(C)CC(C1=CC(=CC=C1)N)O |
SMILES canonique |
CCCCCN(C)CC(C1=CC(=CC=C1)N)O |
Synonymes |
1-(3-aminophenyl)-2-(methyl-pentyl-amino)ethanol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


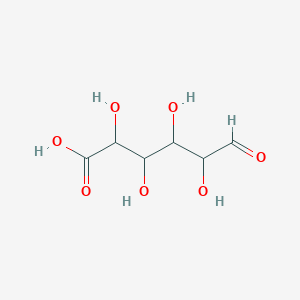
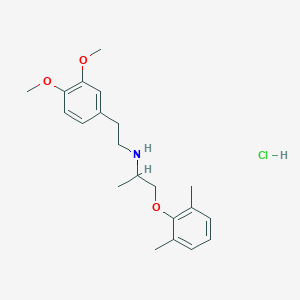
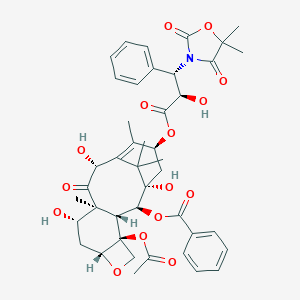
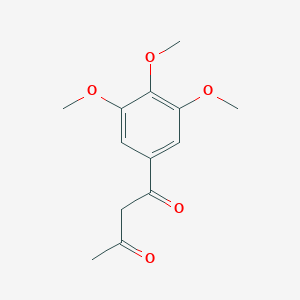


![4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B21510.png)



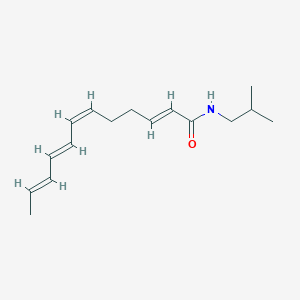
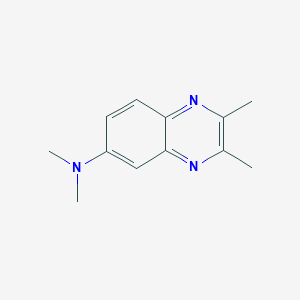

![Methyl 3-aminothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B21535.png)
